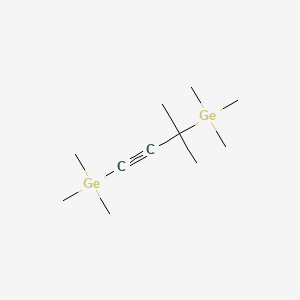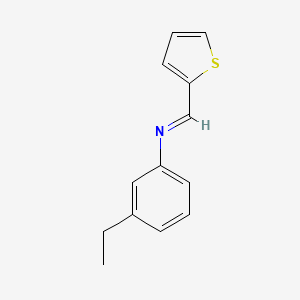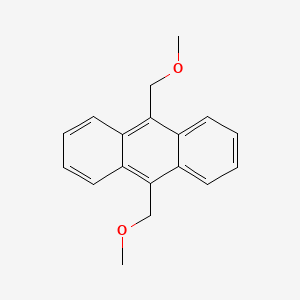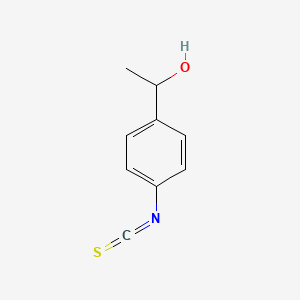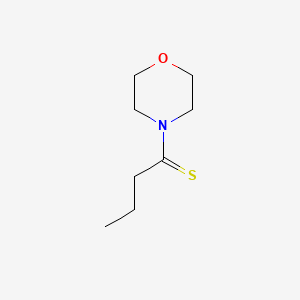![molecular formula C12H22ClN B13962668 8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13962668.png)
8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane is an organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a nitrogen-containing azaspirodecane ring and a chloromethyl group. It is a colorless to pale yellow liquid with a distinct odor and has significant applications in pharmaceutical and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane typically involves the reaction of 2-ethyl-2-azaspiro[4.5]decane with chloromethylating agents under controlled conditions. One common method involves the use of hydrochloric acid and formaldehyde in the presence of a catalyst to introduce the chloromethyl group .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring the efficient conversion of starting materials to the target compound .
化学反応の分析
Types of Reactions
8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of dechlorinated or hydrogenated products.
科学的研究の応用
8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound can also participate in various biochemical pathways, influencing cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)-8-methyl-1,4-dioxaspiro[4.5]decane
- 8-Azaspiro[4.5]decane-7,9-dione
- 2-(Chloromethyl)-8-ethyl-1,4-dioxaspiro[4.5]decane
Uniqueness
8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane stands out due to its specific spirocyclic structure and the presence of both a chloromethyl group and an azaspirodecane ring. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C12H22ClN |
|---|---|
分子量 |
215.76 g/mol |
IUPAC名 |
8-(chloromethyl)-2-ethyl-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C12H22ClN/c1-2-14-8-7-12(10-14)5-3-11(9-13)4-6-12/h11H,2-10H2,1H3 |
InChIキー |
JBKOJMCKDZWCJS-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC2(C1)CCC(CC2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



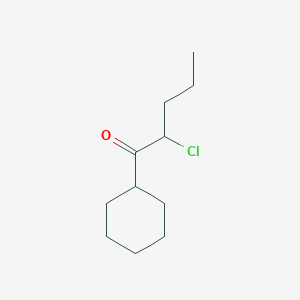

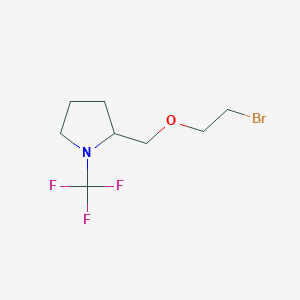
![3-(Benzo[d]thiazol-2-yloxy)propan-1-ol](/img/structure/B13962605.png)
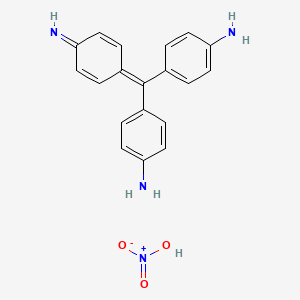
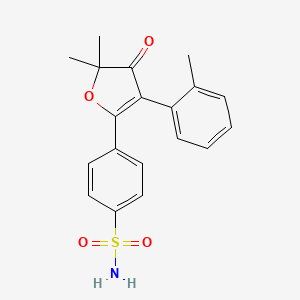
![2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13962637.png)
